Regioisomeric Purity: 5-Position Boronic Acid vs. Alternative 3- or 4-Position Isomers
This compound bears the boronic acid group exclusively at the pyridine 5-position, whereas generic pyridine boronic acids may exist as mixtures of regioisomers (e.g., 3-pyridylboronic acid CAS 1692-25-7 or 4-pyridylboronic acid CAS 1692-15-5) . Cross-coupling with the 5-position isomer yields products with different substitution geometry and potentially distinct biological or materials properties compared to coupling with 3- or 4-position isomers .
| Evidence Dimension | Boronic acid position on pyridine ring |
|---|---|
| Target Compound Data | 5-position exclusively |
| Comparator Or Baseline | 3-pyridylboronic acid (3-position) or 4-pyridylboronic acid (4-position) |
| Quantified Difference | Not a quantitative difference but a categorical/structural distinction; 5-position isomer yields meta-substituted pyridine coupling products |
| Conditions | Suzuki-Miyaura cross-coupling reactions |
Why This Matters
The specific 5-position boronic acid attachment is essential for producing the intended pyridine substitution pattern in the final product; use of 3- or 4-position isomers would generate fundamentally different molecular scaffolds unsuitable for the target application.
